molecular formula C15H20N2O B2455378 1-[1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]prop-2-en-1-one CAS No. 2094460-72-5

1-[1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]prop-2-en-1-one

Cat. No.: B2455378
CAS No.: 2094460-72-5
M. Wt: 244.338
InChI Key: AZKMVXNRUKSBSO-UHFFFAOYSA-N
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Description

1-[1-(Propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]prop-2-en-1-one is a synthetic organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a prop-2-en-1-one moiety attached to a tetrahydro-1H-1,4-benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor, such as 2-amino-5-chlorobenzophenone, with a suitable amine (e.g., isopropylamine) under acidic conditions to form the tetrahydro-1H-1,4-benzodiazepine core.

    Attachment of the Prop-2-en-1-one Moiety: The benzodiazepine core is then reacted with an appropriate aldehyde (e.g., acrolein) in the presence of a base (e.g., sodium hydroxide) to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted benzodiazepines.

Scientific Research Applications

1-[1-(Propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.

    Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in organic synthesis.

Mechanism of Action

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in anxiolytic, sedative, and anticonvulsant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness: 1-[1-(Propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]prop-2-en-1-one is unique due to its specific structural features, such as the prop-2-en-1-one moiety, which may confer distinct pharmacological properties compared to other benzodiazepines. Its synthesis and reactivity also offer unique opportunities for chemical modifications and the development of novel derivatives.

Properties

IUPAC Name

1-(1-propan-2-yl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-4-15(18)16-9-10-17(12(2)3)14-8-6-5-7-13(14)11-16/h4-8,12H,1,9-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKMVXNRUKSBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC2=CC=CC=C21)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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